Cas no 2649084-86-4 (1-(1-isocyanatoethyl)-2-methoxy-3-(trifluoromethyl)benzene)

1-(1-Isocyanatoethyl)-2-methoxy-3-(trifluoromethyl)benzene is a specialized aromatic isocyanate compound featuring a methoxy group and a trifluoromethyl substituent on the benzene ring. Its reactive isocyanate functionality enables its use as a versatile building block in the synthesis of ureas, carbamates, and polyurethane materials. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical applications. The methoxy substituent further influences electronic properties, allowing fine-tuning of reactivity. This compound is particularly useful in the development of high-performance coatings, adhesives, and specialty polymers, where its structural features contribute to improved chemical resistance and durability. Proper handling is essential due to the isocyanate group's sensitivity to moisture and reactivity.
1-(1-isocyanatoethyl)-2-methoxy-3-(trifluoromethyl)benzene structure
2649084-86-4 structure
Product Name:1-(1-isocyanatoethyl)-2-methoxy-3-(trifluoromethyl)benzene
CAS No:2649084-86-4
MF:C11H10F3NO2
MW:245.197813510895
CID:6259741
PubChem ID:165857107
Update Time:2025-05-19

1-(1-isocyanatoethyl)-2-methoxy-3-(trifluoromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-(1-isocyanatoethyl)-2-methoxy-3-(trifluoromethyl)benzene
    • 2649084-86-4
    • EN300-1941878
    • Inchi: 1S/C11H10F3NO2/c1-7(15-6-16)8-4-3-5-9(10(8)17-2)11(12,13)14/h3-5,7H,1-2H3
    • InChI Key: NSMPDGMZKAVXMP-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1OC)C(C)N=C=O)(F)F

Computed Properties

  • Exact Mass: 245.06636305g/mol
  • Monoisotopic Mass: 245.06636305g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 38.7Ų

1-(1-isocyanatoethyl)-2-methoxy-3-(trifluoromethyl)benzene Pricemore >>

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Additional information on 1-(1-isocyanatoethyl)-2-methoxy-3-(trifluoromethyl)benzene

Professional Introduction to Compound with CAS No. 2649084-86-4 and Product Name: 1-(1-isocyanatoethyl)-2-methoxy-3-(trifluoromethyl)benzene

1-(1-isocyanatoethyl)-2-methoxy-3-(trifluoromethyl)benzene, identified by its CAS number 2649084-86-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of isocyanate-functionalized aromatic molecules, which are widely explored for their potential applications in drug development, polymer chemistry, and advanced material synthesis. The structural features of this molecule, particularly the presence of a 1-isocyanatoethyl side chain and a trifluoromethyl substituent on a methoxy-functionalized benzene ring, endow it with unique chemical properties that make it a valuable intermediate in synthetic chemistry.

The isocyanatoethyl group (–N=C=O) is a highly reactive functional moiety that readily participates in various chemical reactions, including nucleophilic addition, condensation reactions, and polymerization processes. This reactivity makes it an excellent building block for the synthesis of complex molecules, such as polyurethanes and other polymeric materials. The trifluoromethyl group (–CF₃), on the other hand, is known for its ability to enhance metabolic stability and binding affinity in drug molecules. Its electron-withdrawing nature also influences the electronic properties of the aromatic ring, making it useful in designing molecules with specific spectroscopic characteristics.

The methoxy group (–OCH₃) provides additional versatility to the molecule by participating in hydrogen bonding interactions and affecting the overall solubility profile. This combination of functional groups makes 1-(1-isocyanatoethyl)-2-methoxy-3-(trifluoromethyl)benzene a promising candidate for further derivatization and application in various fields.

In recent years, there has been growing interest in the development of novel pharmaceutical agents derived from isocyanate-functionalized compounds. The unique reactivity of the isocyanatoethyl group allows for the facile introduction of diverse pharmacophores into molecular frameworks. For instance, researchers have explored its use in synthesizing kinase inhibitors, which are critical in targeting various diseases, including cancer. The presence of the trifluoromethyl group further enhances the pharmacological properties of these derivatives by improving their lipophilicity and reducing metabolic degradation.

Moreover, the compound’s structural motif has found applications in materials science, particularly in the design of advanced polymers and coatings. The isocyanate functionality enables the formation of stable covalent bonds with hydroxyl or amine-containing groups, leading to high-performance polyurethane materials. These polymers exhibit exceptional mechanical strength, thermal stability, and chemical resistance, making them suitable for use in aerospace, automotive, and construction industries.

Recent studies have also highlighted the potential of this compound as a precursor in organic electronics. The aromatic backbone combined with electron-withdrawing substituents like the trifluoromethyl group can be tailored to produce materials with tunable electronic properties. Such materials are essential for developing next-generation organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices that require efficient charge transport capabilities.

The synthesis of 1-(1-isocyanatoethyl)-2-methoxy-3-(trifluoromethyl)benzene typically involves multi-step organic transformations starting from commercially available aromatic precursors. Key steps include selective halogenation followed by nucleophilic substitution to introduce the methoxy group. Subsequent protection-deprotection strategies are employed to handle the reactive isocyanate functionality without unwanted side reactions. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have also been utilized to enhance yield and purity.

The compound’s handling requires careful consideration due to its reactive nature. While it does not fall under hazardous or controlled substance classifications under current regulations, proper safety protocols must be followed to prevent unintended reactions during storage and manipulation. Solvent selection is critical; polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often preferred due to their ability to dissolve both polar functional groups and non-polar aromatic moieties effectively.

In conclusion,1-(1-isocyanatoethyl)-2-methoxy-3-(trifluoromethyl)benzene represents a versatile building block with significant potential across multiple scientific disciplines. Its unique structural features enable diverse applications ranging from pharmaceuticals to advanced materials engineering. As research continues to uncover new synthetic pathways and applications for this compound, its importance in modern chemistry is likely to grow further.

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